

2-Formyl-5-methylphenylboronic acid molecular weight

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Compound of Interest

Compound Name: **2-Formyl-5-methylphenylboronic acid**

Cat. No.: **B1308008**

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An In-depth Technical Guide to **2-Formyl-5-methylphenylboronic acid**

For researchers, scientists, and professionals in drug development, **2-Formyl-5-methylphenylboronic acid** is a valuable bifunctional reagent. Its utility stems from the presence of both a boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions, and a formyl group that allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical Properties

2-Formyl-5-methylphenylboronic acid is a solid, typically found as a powder. Its key quantitative properties are summarized below for easy reference.

Property	Value	References
Molecular Weight	163.97 g/mol (often rounded to 164)	[1] [2] [3]
Molecular Formula	C ₈ H ₉ BO ₃	[1] [2] [3]
CAS Number	40138-17-8	[1] [2] [4]
Typical Purity	≥95%	[3]
Appearance	Solid powder	
Storage Conditions	2-8°C, inert atmosphere	[3]

Synthesis and Handling

The synthesis of arylboronic acids, including **2-formyl-5-methylphenylboronic acid**, is typically achieved through the reaction of an organometallic intermediate with a borate ester. A common approach involves a lithium-halogen exchange followed by electrophilic trapping.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a formyl-substituted phenylboronic acid from an aryl halide precursor. This method is based on common synthetic routes for this class of compounds.[\[5\]](#)[\[6\]](#)

Materials:

- Aryl bromide (e.g., 2-bromo-4-methylbenzaldehyde)
- Anhydrous solvent (e.g., THF or Diethyl Ether)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Aqueous acid (e.g., HCl)
- Organic solvent for extraction (e.g., Ethyl Acetate)

- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the aryl bromide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
- Slowly add n-Butyllithium dropwise to the solution, maintaining the low temperature. Stir for a designated period to ensure complete lithium-halogen exchange.
- Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding aqueous acid.
- Extract the aqueous layer with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
- Purify the crude product, typically by recrystallization or column chromatography.

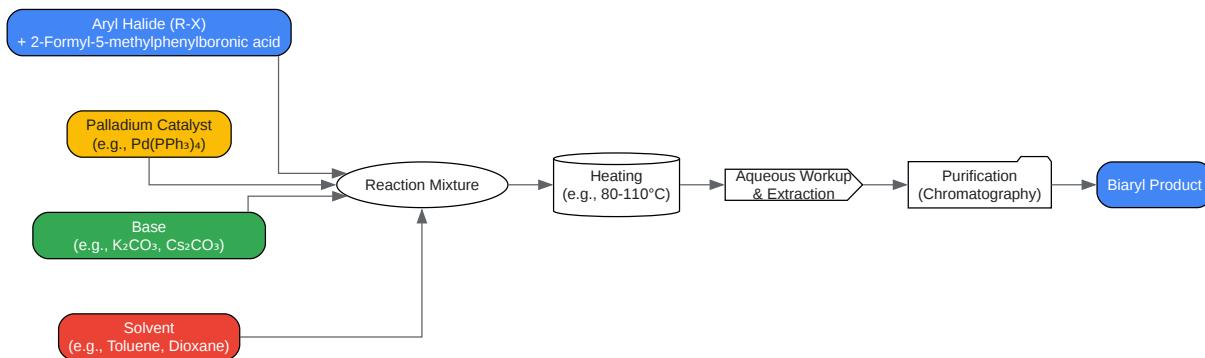
Key Reactions and Applications in Drug Development

The synthetic utility of **2-formyl-5-methylphenylboronic acid** lies in the orthogonal reactivity of its two functional groups.

1. Suzuki-Miyaura Cross-Coupling:

The boronic acid moiety is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^[7] This reaction is a powerful tool for constructing complex biaryl systems, which are common motifs in pharmacologically active molecules.^[8] The ability to

create these structures efficiently makes this compound an invaluable building block in medicinal chemistry.[8]



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Suzuki-Miyaura Coupling Workflow

2. Formyl Group Transformations:

The aldehyde (formyl) group serves as a versatile synthetic handle for further molecular elaboration through reactions such as:

- Reductive amination to introduce amine functionalities.
- Wittig reactions to form alkenes.
- Oxidation to a carboxylic acid.
- Reduction to an alcohol.

This dual reactivity allows for the construction of diverse chemical libraries from a single starting material, which is a critical strategy in the early phases of drug discovery.

Structural Considerations and Isomerization

An interesting characteristic of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[9] This isomerization can influence the reactivity and physicochemical properties of the compound and is an important consideration for researchers when designing synthetic routes and interpreting analytical data.[9]

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